5-Chloro-6-nitro-2-propyl-1,3-benzoxazole
Description
Contextualization of the Benzoxazole (B165842) Heterocycle within Organic and Medicinal Chemistry
The benzoxazole heterocycle is an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. researchgate.netglobalresearchonline.net The oxazole component is a five-membered ring containing one nitrogen and one oxygen atom. nih.gov This fusion of a benzene and an oxazole ring confers a relatively stable bicyclic structure that serves as a foundational scaffold in both organic and medicinal chemistry. nih.gov
In the realm of medicinal chemistry, the benzoxazole nucleus is considered a "privileged structure". scbt.com This is due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. globalresearchonline.net Its structural similarity to naturally occurring nucleic bases, such as adenine (B156593) and guanine, allows it to readily interact with the biopolymers of living systems. researchgate.net This versatile scaffold is a key component in numerous pharmaceutically relevant compounds and is a focal point in the design and synthesis of new therapeutic agents. chemicalbook.commdpi.com
Overview of Substituted Benzoxazole Derivatives: A Broad Spectrum of Academic and Industrial Research Interests
The true versatility of the benzoxazole scaffold is revealed through its substituted derivatives, which have been the subject of extensive academic and industrial research. By modifying the core structure with various functional groups, chemists can fine-tune the molecule's properties to achieve desired biological effects. The positions at which these substitutions are made, particularly at the C2 and C5 positions, have been shown to be critical in influencing the compound's potency and selectivity. nih.gov
The spectrum of biological activities exhibited by substituted benzoxazoles is remarkably broad, encompassing:
Antimicrobial properties: Many benzoxazole derivatives have demonstrated significant efficacy against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi. scbt.comresearchgate.netchemicalbook.com
Anticancer activity: The benzoxazole scaffold is a common feature in many compounds investigated for their antiproliferative and antitumor effects against various cancer cell lines. chemicalbook.comnih.gov
Anti-inflammatory and Analgesic effects: A number of derivatives have been developed and studied for their potential to alleviate inflammation and pain. chemicalbook.comnih.gov
Antiviral and Anti-HIV activity: Research has also explored the potential of benzoxazole compounds in combating viral infections, including HIV. scbt.comresearchgate.net
Other therapeutic areas: The list of potential applications continues to grow, with studies reporting activities such as anticonvulsant, antitubercular, and anthelmintic properties. nih.govscbt.comresearchgate.net
This wide range of biological activities has cemented the benzoxazole scaffold as a cornerstone in drug discovery and development, continually fueling research into novel derivatives. nih.gov
Specific Focus on 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole: Rationale for In-depth Academic Investigation
The specific compound, this compound, has garnered academic interest due to its potential as a versatile synthetic intermediate and the unique combination of its substituents, which suggests the possibility of novel biological activities.
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClN2O3 |
| Molar Mass | 240.64 g/mol |
The rationale for its in-depth investigation can be broken down into several key areas:
Synthetic Utility: Compounds with a 5-halo-6-nitro-benzoxazole structure are valuable as key intermediates in the synthesis of other complex molecules. Specifically, they can be used to prepare 2-amino-5-nitrophenol (B90527) derivatives, which are important starting materials for a variety of industrial products, including dyes and cyan-image-forming couplers. The presence of the chloro and nitro groups provides reactive sites for further chemical modifications, making this compound a valuable building block in organic synthesis.
Structure-Activity Relationship (SAR) Studies: The substituents on the benzoxazole ring play a crucial role in determining its biological activity. The presence of a chloro group at the 5-position and a nitro group at the 6-position significantly influences the electronic properties of the molecule. Both are electron-withdrawing groups, which can impact how the molecule interacts with biological targets. nih.gov Academic research often focuses on synthesizing and evaluating such specifically substituted compounds to build comprehensive SAR models. These models are essential for the rational design of new drugs with enhanced potency and selectivity. For instance, studies on other 5-nitro-1,3-benzoxazole derivatives have revealed potent anthelmintic activity, suggesting that this specific substitution pattern warrants further investigation for similar or other biological effects. nih.gov
Exploration of Novel Bioactivity: The unique combination of a chloro group, a nitro group, and a propyl group on the benzoxazole scaffold presents an opportunity for the discovery of novel pharmacological properties. The propyl group at the 2-position can influence the compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The interplay between the electronic effects of the chloro and nitro groups and the steric and lipophilic contributions of the propyl group could lead to interactions with specific biological targets that have not been previously observed with other benzoxazole derivatives. This potential for discovering new biological activities is a primary driver for the academic investigation of such novel chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-nitro-2-propyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-2-3-10-12-7-4-6(11)8(13(14)15)5-9(7)16-10/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWXAHKMEYVCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319819 | |
| Record name | 5-chloro-6-nitro-2-propyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861211-71-4 | |
| Record name | 5-chloro-6-nitro-2-propyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 5 Chloro 6 Nitro 2 Propyl 1,3 Benzoxazole and Its Analogues
General Strategies for the Construction of the Benzoxazole (B165842) Ring System
The formation of the benzoxazole scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies primarily revolve around the cyclization of a key precursor, 2-aminophenol (B121084), or its derivatives.
Cyclization Reactions Utilizing 2-Aminophenol Precursors and Derivatives
The most fundamental and widely employed method for synthesizing the benzoxazole ring is the condensation and subsequent cyclization of a 2-aminophenol derivative with a carboxylic acid or its equivalent. mdpi.comresearchgate.net This reaction typically proceeds by forming an intermediate N-(2-hydroxyphenyl)amide, which then undergoes intramolecular cyclodehydration to yield the benzoxazole ring. The versatility of this method lies in the wide array of commercially available or readily synthesizable 2-aminophenols and carboxylic acids, allowing for diverse substitutions on the resulting benzoxazole.
The general mechanism involves the nucleophilic attack of the amino group of the 2-aminophenol on the carbonyl carbon of the carboxylic acid (or its activated form), followed by the elimination of a water molecule to form the amide intermediate. The final ring closure occurs through the attack of the hydroxyl group on the amide carbonyl, with subsequent dehydration.
| Reactant 1 | Reactant 2 | Key Intermediate | Product |
|---|---|---|---|
| 2-Aminophenol Derivative | Carboxylic Acid/Derivative | N-(2-hydroxyphenyl)amide | 2-Substituted Benzoxazole |
Catalyst-Mediated Synthetic Routes for Benzoxazole Formation
To enhance the efficiency and broaden the scope of benzoxazole synthesis, various catalysts have been employed. These catalysts can facilitate the reaction under milder conditions, improve yields, and in some cases, enable reactions that are otherwise difficult to achieve. Both acid and metal-based catalysts have proven effective.
Acid catalysts, such as polyphosphoric acid (PPA) or strong mineral acids, are commonly used to promote the cyclodehydration of the N-(2-hydroxyphenyl)amide intermediate. More recently, solid acid catalysts and ionic liquids have been explored as greener alternatives.
Transition metal catalysts have also been utilized in benzoxazole synthesis, often enabling novel reaction pathways. For instance, copper-catalyzed methods have been developed for the intramolecular C-O bond formation. These reactions may proceed through different mechanisms than the traditional acid-catalyzed cyclodehydration.
Modern Synthetic Approaches: Microwave, Ultrasound, Mechanochemical, and Deep Eutectic Solvent Applications
In recent years, modern synthetic techniques have been applied to the synthesis of benzoxazoles to improve reaction efficiency, reduce reaction times, and promote more environmentally friendly processes.
Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times and improved yields. The direct coupling of microwave energy with the reacting molecules allows for rapid and uniform heating, accelerating the rate of reaction.
Ultrasound irradiation is another energy-efficient method that can promote chemical reactions through acoustic cavitation. The formation, growth, and collapse of bubbles in the reaction medium generate localized high temperatures and pressures, enhancing mass transfer and accelerating the reaction rate.
Mechanochemistry , which involves conducting reactions in the solid state by grinding or milling, offers a solvent-free approach to benzoxazole synthesis. This technique can lead to the formation of products with high purity and yield, often without the need for traditional purification methods.
Deep Eutectic Solvents (DESs) are gaining attention as green and sustainable reaction media. These solvents, typically formed by mixing a quaternary ammonium (B1175870) salt with a hydrogen bond donor, are biodegradable, non-toxic, and have low vapor pressure. They can act as both the solvent and catalyst in benzoxazole synthesis, offering a more environmentally benign alternative to volatile organic solvents.
Targeted Synthesis of 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole
The specific synthesis of this compound requires a strategic approach that involves the synthesis of a suitably functionalized precursor followed by the introduction of the propyl group at the 2-position.
Precursor Synthesis and Functionalization: The Role of 2-Amino-4-chloro-5-nitrophenol
The key precursor for the synthesis of the target molecule is 2-Amino-4-chloro-5-nitrophenol. This compound provides the necessary chloro and nitro substituents at the desired positions on the benzene (B151609) ring. The synthesis of this precursor can be achieved through a multi-step sequence starting from a simpler substituted phenol (B47542). google.com For example, a plausible route involves the nitration of a chloro-substituted aminophenol derivative. The precise control of reaction conditions is crucial to ensure the correct regiochemistry of the nitration step. The chemical structure of this precursor consists of a phenol ring with an amino group at the 2-position, a chlorine atom at the 4-position, and a nitro group at the 5-position. ontosight.ai This specific arrangement of functional groups is essential for the final structure of the target benzoxazole.
| Precursor | Key Functional Groups | Role in Final Molecule |
|---|---|---|
| 2-Amino-4-chloro-5-nitrophenol | Amino (-NH2), Hydroxyl (-OH), Chloro (-Cl), Nitro (-NO2) | Forms the core benzoxazole ring and provides the chloro and nitro substituents. |
Introduction of the Propyl Substituent at the 2-Position
With the precursor, 2-Amino-4-chloro-5-nitrophenol, in hand, the final step is the introduction of the propyl group at the 2-position of the benzoxazole ring. This is typically achieved through a cyclocondensation reaction with a three-carbon synthon. Common reagents for this purpose include butyric acid, butanoyl chloride, or butyraldehyde.
The reaction of 2-Amino-4-chloro-5-nitrophenol with butyric acid would likely require a dehydrating agent or a catalyst, such as polyphosphoric acid (PPA), to facilitate the formation of the N-acyl intermediate and its subsequent cyclization. The reaction would proceed by heating the mixture to drive the condensation and cyclodehydration.
Alternatively, a more reactive derivative of butyric acid, such as butanoyl chloride , can be used. The reaction with an acyl chloride is generally more facile and can often be carried out under milder conditions, sometimes in the presence of a base to neutralize the HCl byproduct.
The condensation with butyraldehyde represents another viable route. This reaction typically requires an oxidizing agent to convert the initially formed benzoxazoline intermediate to the corresponding benzoxazole.
The choice of reagent and reaction conditions will depend on factors such as the desired yield, reaction time, and the compatibility of the functional groups on the precursor molecule with the reaction environment.
Regioselective Halogenation and Nitration Strategies in Benzoxazole Synthesis
The synthesis of this compound relies on the precise and regioselective introduction of halogen and nitro substituents onto the benzoxazole framework. The order of these electrophilic substitution reactions is critical to achieving the desired substitution pattern due to the directing effects of the substituents.
A common synthetic approach begins with the formation of the 5-chloro-2-propyl-1,3-benzoxazole (B3037898) intermediate. This is typically achieved through the condensation of 2-amino-4-chlorophenol (B47367) with butyric acid or one of its derivatives (e.g., butyryl chloride or butyric anhydride) under dehydrating conditions.
Once the 5-chloro-2-propyl-1,3-benzoxazole core is established, the subsequent nitration step is directed by the existing substituents. The nitration of the benzoxazole ring generally occurs preferentially at the 5- or 6-position. researchgate.net In this specific case, the presence of the chloro group at the 5-position directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. The directing effect of the chloro substituent, combined with the activation of the benzenoid ring, facilitates the regioselective nitration at the 6-position. scholarsjournal.netresearchgate.net This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield the final this compound. scholarsjournal.netresearchgate.net The regioselectivity of this ortho-nitration is a well-documented phenomenon in halogenated benzenoid systems. scholarsjournal.netresearchgate.net
Chemical Transformations and Derivatization of the this compound Core
The this compound scaffold is rich in chemical functionality, offering several avenues for transformation and derivatization. The electron-withdrawing nature of the chloro and nitro groups significantly influences the reactivity of the benzene portion of the molecule, while the propyl side chain at the 2-position offers another site for modification.
Nucleophilic Substitution Reactions at the 2- or 5-Position
The benzoxazole ring, particularly when substituted with strong electron-withdrawing groups like a nitro group, is activated towards nucleophilic aromatic substitution (SNAr). nih.gov The nitro group at the 6-position significantly lowers the electron density of the aromatic ring, facilitating the attack of nucleophiles. nih.govmdpi.com
The chlorine atom at the 5-position serves as a leaving group in SNAr reactions. This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse derivatives. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate that is stabilized by the electron-withdrawing nitro group. nih.gov Benzoxazole derivatives are valuable intermediates for producing 2-amino-5-nitrophenol (B90527) derivatives where various nucleophilic groups can be introduced. google.com
While the propyl group at the 2-position is not a leaving group, the C2 position itself is susceptible to nucleophilic attack if a suitable leaving group is present. However, for the title compound, nucleophilic substitution is primarily focused on the displacement of the chloride at the 5-position.
Reduction of the Nitro Group to an Amino Functionality
The reduction of the nitro group at the 6-position to a primary amino group is a key transformation, as it provides a versatile handle for further functionalization. This conversion dramatically alters the electronic properties of the benzoxazole ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. This amino functionality can then be used in a wide range of subsequent reactions, such as diazotization, acylation, and alkylation.
A variety of methods are available for the reduction of aromatic nitro compounds, offering good functional group tolerance. organic-chemistry.org Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or transfer hydrogenation reagents like triethylsilane. organic-chemistry.org Other metal-based reductions using iron, tin, or zinc in acidic media are also effective. Additionally, metal-free reduction methods have been developed. organic-chemistry.org The chemoselective reduction of a nitro group in the presence of a halogen, such as chlorine, is a well-established process. nih.gov
| Reagent/System | Conditions | Key Features |
|---|---|---|
| H₂/Pd/C | Hydrogen gas, various solvents (e.g., Ethanol, Ethyl Acetate) | Common, efficient, clean reaction. |
| Triethylsilane, Pd/C | Low Pd loading, room temperature | Mild transfer hydrogenation. organic-chemistry.org |
| Iron (Fe) powder/Acetic Acid | Heated acidic medium | Classical, cost-effective method. |
| Tin(II) Chloride (SnCl₂) | Acidic solution (e.g., HCl) | Effective for selective reductions. |
| HSiCl₃/tertiary amine | - | Metal-free reduction system. organic-chemistry.org |
Modification of the Propyl Side Chain
The 2-propyl side chain offers another site for the structural modification of the benzoxazole core. While less reactive than the aromatic ring, the alkyl chain can undergo functionalization through various synthetic methods. The carbon atom adjacent to the benzoxazole ring (the α-carbon) is analogous to a benzylic position, making it more susceptible to certain reactions.
Potential modifications include free-radical halogenation, where reagents like N-bromosuccinimide (NBS) can selectively introduce a halogen atom at the α-position. This newly installed halogen can then act as a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Oxidation of the side chain could also be explored to introduce carbonyl or hydroxyl functionalities, further expanding the synthetic utility of the core structure.
Acylation and Other Functionalization Strategies
Further functionalization, particularly acylation, is most effectively performed following the reduction of the nitro group. The resulting 6-amino-5-chloro-2-propyl-1,3-benzoxazole is a key intermediate. The amino group is a strong nucleophile and can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage, which is a common functional group in many biologically active molecules.
Conversely, Friedel-Crafts acylation directly on the this compound ring is generally not feasible. The aromatic ring is strongly deactivated by the electron-withdrawing effects of the nitro group and the benzoxazole heterocycle, making it resistant to electrophilic attack. Therefore, functionalization strategies predominantly leverage the reactivity of the pre-existing substituents or their transformed counterparts.
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
Comprehensive Spectroscopic Analyses for Structural Confirmation and Purity Assessment
Spectroscopy is a cornerstone for the structural verification of synthesized organic molecules. By probing the interactions of the molecule with electromagnetic radiation, methods such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy collectively provide a comprehensive chemical fingerprint.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. By mapping the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, NMR provides detailed information about the connectivity and chemical nature of the atoms within the 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole molecule.
¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to the aromatic protons on the benzoxazole (B165842) ring and the aliphatic protons of the 2-propyl group.
Aromatic Region: Two singlets are anticipated for the protons at positions 4 and 7 of the benzoxazole ring. The electron-withdrawing effects of the adjacent chloro and nitro groups would cause these protons to appear in the downfield region of the spectrum.
Aliphatic Region: The propyl group would give rise to three distinct sets of signals: a triplet for the terminal methyl (-CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (-CH₂-) protons, and another triplet for the methylene protons directly attached to the benzoxazole ring at position 2.
¹³C NMR: The carbon NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. Key expected signals include those for the two distinct aromatic C-H carbons, the four quaternary carbons of the fused ring system (including those bonded to chlorine, the nitro group, oxygen, and nitrogen), the C-2 carbon of the oxazole (B20620) ring, and the three distinct carbons of the propyl chain.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from analogous structures.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic C-H | ~7.5 - 8.5 (2H, two singlets) | ~110 - 125 (2C) |
| Propyl -CH₂- (at C2) | Triplet | ~25 - 35 |
| Propyl -CH₂- | Sextet | ~20 - 25 |
| Propyl -CH₃ | Triplet | ~10 - 15 |
| Quaternary Carbons | Not Applicable | ~130 - 165 (5C, including C2) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
Key expected vibrational frequencies include:
NO₂ Group: Strong asymmetric and symmetric stretching vibrations, typically appearing around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
Benzoxazole Ring: Characteristic C=N stretching (~1600-1680 cm⁻¹) and C-O-C stretching vibrations.
Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.
Aliphatic C-H: Stretching vibrations from the propyl group just below 3000 cm⁻¹.
C-Cl Bond: A stretching vibration in the fingerprint region, typically below 850 cm⁻¹.
The table below summarizes the principal IR absorption bands anticipated for the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 |
| Aromatic C=C / C=N | Ring Stretching | ~1600 - 1680 |
| Aliphatic C-H (propyl) | Stretching | ~2850 - 2960 |
| Aromatic C-H | Stretching | ~3000 - 3100 |
| C-Cl | Stretching | < 850 |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₀H₉ClN₂O₃), the molecular weight is 240.64 g/mol . chemicalbook.com
In high-resolution mass spectrometry (HRMS), the exact mass can be measured, confirming the molecular formula. The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 240. A characteristic isotopic pattern would also be observed due to the presence of chlorine: a peak for the ³⁵Cl isotope (M⁺) and another peak approximately one-third the intensity at two mass units higher for the ³⁷Cl isotope (M+2)⁺. Analysis of the fragmentation pattern can further corroborate the structure, with common fragments corresponding to the loss of the propyl group, the nitro group, or other parts of the molecule.
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂O₃ |
| Molecular Weight | 240.64 g/mol chemicalbook.com |
| Expected M⁺ Peak (³⁵Cl) | m/z ≈ 240 |
| Expected (M+2)⁺ Peak (³⁷Cl) | m/z ≈ 242 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzoxazole ring system, particularly when substituted with a nitro group, contains extensive conjugation (a system of connected p-orbitals), which allows it to absorb light in the ultraviolet or visible range. The absorption spectrum is a result of π → π* and n → π* electronic transitions. Benzoxazole derivatives are known to absorb in the UVA and UVB ranges, with maximum absorption wavelengths (λmax) often observed between 330 and 380 nm. semanticscholar.org The specific λmax for this compound would be influenced by the combined electronic effects of the chloro and nitro substituents on the conjugated system.
X-ray Crystallography for Precise Molecular Geometry and Conformation
While spectroscopic methods define the connectivity of a molecule, single-crystal X-ray crystallography provides an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, defining the exact molecular geometry and conformation.
For this compound, an X-ray crystal structure would reveal:
The planarity of the fused benzoxazole ring system.
The precise bond lengths and angles of the chloro and nitro substituents relative to the aromatic ring.
The specific conformation (spatial arrangement) of the 2-propyl side chain relative to the heterocyclic ring.
Intermolecular interactions in the crystal lattice, such as π-stacking or hydrogen bonds, which influence crystal packing.
While a specific crystal structure for the 2-propyl derivative is not publicly available, studies on closely related compounds, such as other 2-substituted benzoxazoles, have been performed, confirming the general planarity of the benzoxazole core and providing insight into likely conformational preferences of the side chain. nih.gov
Advanced Conformational Analysis and Dynamic Studies
The 2-propyl group of this compound is not static; it can rotate around the single bond connecting it to the benzoxazole ring (the C2-C(propyl) bond). Conformational analysis, often performed using computational chemistry methods in conjunction with experimental data (like NMR), explores the energy landscape of these rotations.
Such studies would identify the most stable (lowest energy) conformation of the propyl group. The energy barriers to rotation can be calculated, providing insight into the molecule's flexibility. This dynamic behavior is crucial as the conformation of a molecule can significantly influence its biological activity and physical properties. For similar benzoxazole derivatives, computational studies have been used to determine that non-planar conformations are often the most stable.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity. Studies on related benzoxazole (B165842) derivatives and chloro-nitro aromatic compounds provide a template for understanding 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole.
DFT calculations on compounds like 5-chloro-2-nitroanisole (B32773) and various benzoxazole derivatives typically employ functionals such as B3LYP with basis sets like 6-31G or 6-311++G(d,p) to optimize the molecular geometry. nih.govresearchgate.net Such analyses for this compound would reveal the planarity of the benzoxazole ring system, with the propyl group introducing a non-planar aliphatic component. The electron-withdrawing nature of the chloro and nitro groups significantly influences the electronic distribution across the aromatic system.
Molecular Modeling and Docking Studies for Elucidating Intermolecular Interactions
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. This is crucial for drug discovery and understanding biological activity. While no specific docking studies for this compound are published, research on analogous 5-nitro benzoxazole derivatives offers compelling insights.
In a study investigating novel 5-nitro-1,3-benzoxazole derivatives as potential anthelmintic agents, molecular docking was used to explore their binding to the β-tubulin protein, a validated target in parasites. researchgate.net The results indicated that these compounds fit well into the active site, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. It is highly probable that this compound would exhibit similar binding behavior, with the nitro group potentially acting as a hydrogen bond acceptor and the benzoxazole core engaging in hydrophobic interactions.
Docking simulations on other complex chloro-nitro substituted molecules have also demonstrated the importance of hydrogen bonding, electrostatic, and hydrophobic interactions in binding to protein active sites. researchgate.netnih.gov The binding energy, a key output of docking simulations, quantifies the affinity of the ligand for the target. For the 5-nitro benzoxazole analogs, favorable binding energies suggested a strong affinity for the β-tubulin active pocket, correlating well with their observed biological activity. researchgate.net
| Compound Class | Protein Target | Key Interactions Observed | Binding Energy Range (kcal/mol) |
|---|---|---|---|
| 5-Nitro Benzoxazole Derivatives | β-Tubulin | Hydrogen Bonding, Hydrophobic Interactions | -5.5 to -7.0 |
| Chloro-Nitrobenzamide Derivatives | α-Glucosidase, α-Amylase | Hydrogen Bonding, Electrostatic, Hydrophobic | Not Specified |
| Azaindazole Derivatives | MDM2, PBR | Hydrogen Bonding with Gln72, His73 | -359 (High Affinity Example) |
Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Chemical System Correlation
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models use molecular descriptors—numerical values that encode structural, physical, or chemical properties—to predict the activity of new compounds.
For a molecule like this compound, relevant descriptors in a QSAR model would include:
Topological descriptors: Which describe the atomic connectivity.
Electronic descriptors: Such as dipole moment and atomic charges, reflecting the influence of the electronegative chloro and nitro groups.
Hydrophobic descriptors: Like LogP, influenced by the propyl chain.
Steric descriptors: To account for the size and shape of the molecule.
QSAR studies on 5-(5-nitroheteroaryl-2-yl)-1,3,4-thiadiazole derivatives have successfully used such descriptors to build predictive models for antileishmanial activity. researchgate.net Similarly, research on other benzimidazole (B57391) derivatives has shown that the presence of electron-withdrawing groups, like the nitro group, can enhance biological activity. nih.gov The combination of the chloro and nitro substituents on the benzoxazole ring would be a critical feature in any QSAR analysis, likely contributing significantly to the predictive power of the model.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Charge Transfer Properties
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
In molecules containing a nitro group on an aromatic ring, the LUMO is typically localized over the nitro group and the ring, reflecting the group's strong electron-accepting nature. The HOMO is often distributed across the aromatic system. This separation facilitates intramolecular charge transfer (ICT) upon electronic excitation, a property that is key to the behavior of many functional molecules. researchgate.net
DFT calculations on related compounds like 5-chloro-2-nitroanisole and various benzimidazole derivatives confirm these trends. researchgate.netdntb.gov.ua A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the combined electron-withdrawing effects of the nitro and chloro groups are expected to lower the LUMO energy, resulting in a relatively small energy gap and indicating a molecule prone to electronic transitions and chemical reactions.
| Related Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole | -6.31 | -1.21 | 5.10 |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -7.28 | -4.92 | 2.36 |
| 5-chloro-2-nitroanisole | -8.02 | -4.10 | 3.92 |
Note: Values are illustrative, based on DFT calculations of structurally similar or related compounds from literature. researchgate.netdntb.gov.uanih.gov
Prediction of Key Chemical Parameters and Reactivity Descriptors
From the HOMO and LUMO energies derived from DFT calculations, several key chemical reactivity descriptors can be calculated. These parameters provide quantitative predictions of a molecule's reactivity.
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Chemical Potential (μ): (EHOMO + ELUMO) / 2. It measures the tendency of electrons to escape from a system.
Chemical Hardness (η): (ELUMO - EHOMO) / 2. It measures resistance to charge transfer. A lower value indicates a "softer," more reactive molecule.
Global Softness (S): 1 / (2η).
Electrophilicity Index (ω): μ² / (2η). It quantifies the ability of a molecule to accept electrons.
For this compound, the presence of the strong electron-withdrawing nitro group is expected to result in a high electrophilicity index, indicating that it would be susceptible to nucleophilic attack. DFT studies on 5-chloro-2-nitroanisole have been used to calculate these parameters, confirming its electrophilic nature. researchgate.net Analysis of the Molecular Electrostatic Potential (MEP) map, another common DFT output, would visually identify the electron-rich (negative potential, typically around the nitro oxygen atoms) and electron-poor (positive potential) regions of the molecule, further pinpointing the likely sites for electrophilic and nucleophilic reactions. researchgate.netnih.gov
| Parameter | Definition | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures electron escaping tendency. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies electron-accepting capability. |
| Global Softness (S) | 1 / (2η) | Inverse of hardness; indicates higher reactivity. |
Investigation of Chemical Reactivity and Mechanistic Pathways
Reaction Kinetics and Thermodynamic Considerations of Functional Group Interconversions
Functional group interconversion (FGI) is a key strategy in synthetic chemistry, allowing for the conversion of one functional group into another. ic.ac.ukslideshare.netyoutube.comimperial.ac.uk For 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole, the most significant FGI involves the reduction of the C6-nitro group.
The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, involving a total six-electron reduction to yield the amine. nih.gov The kinetics are dependent on factors such as catalyst activity, substrate concentration, temperature, and the hydrogen source.
| Reducing Agent | Typical Conditions | Selectivity Considerations | References |
|---|---|---|---|
| H₂ with Pd/C or Pt/C | Pressurized H₂ gas, various solvents (e.g., Ethanol, Ethyl Acetate) | Highly efficient but may also reduce other groups (e.g., dehalogenation). Pt/C is sometimes less prone to causing dehalogenation than Pd/C. | researchgate.netresearchgate.net |
| SnCl₂·2H₂O | Acidic medium (e.g., HCl) in solvents like Ethanol | A classic and reliable method, generally tolerant of many other functional groups. | nih.gov |
| Zn or Fe metal | Acidic medium (e.g., HCl, Acetic Acid) | Cost-effective method often used in industrial processes. | wikipedia.org |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | A milder reducing agent, useful for sensitive substrates. |
Mechanistic Probing of Heterocyclic Ring Transformations
The benzoxazole (B165842) ring is an aromatic and generally stable heterocyclic system. nih.gov Transformations that involve the cleavage or rearrangement of this ring typically require forcing conditions. Mechanistic studies on benzoxazole synthesis often involve the condensation and subsequent cyclization of 2-aminophenol (B121084) precursors with various electrophiles like carboxylic acids or aldehydes. nih.govorganic-chemistry.orgnih.gov
A plausible, albeit energetically demanding, pathway for a heterocyclic ring transformation would be the reverse of its synthesis: a ring-opening reaction. Under harsh hydrolytic conditions (strong acid or base), the mechanism would likely initiate with the protonation of the ring nitrogen or attack of a hydroxide (B78521) ion at the C2 position. This would disrupt the aromaticity and lead to the cleavage of the C-O or C-N bond within the oxazole (B20620) moiety, ultimately resulting in a substituted 2-aminophenol derivative. The stability of the benzoxazole core means that such transformations are not common and would require significant energy input to overcome the activation barrier associated with the loss of aromaticity.
Influence of Chloro, Nitro, and Propyl Substituents on Reaction Selectivity and Efficiency
The reactivity of this compound is a direct consequence of the electronic and steric properties of its three key substituents. Their combined influence dictates the molecule's susceptibility to attack and the regioselectivity of its reactions. beilstein-journals.orgrsc.org
Nitro Group (-NO₂): As a powerful electron-withdrawing group at the C6 position, the nitro group exerts both a negative inductive effect (-I) and a negative mesomeric (resonance) effect (-M). nih.gov This drastically reduces the electron density of the fused benzene (B151609) ring, deactivating it towards electrophilic aromatic substitution. Conversely, this electron deficiency is the primary activating factor for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. nih.govlibretexts.org
Chloro Group (-Cl): Located at the C5 position, the chlorine atom is an electronegative element that withdraws electron density through its inductive effect (-I). However, its lone pairs can participate in resonance, donating electron density (+M). For electrophilic reactions, the deactivating inductive effect generally outweighs the activating resonance effect. msu.edu In the context of nucleophilic aromatic substitution, the chloro group's primary role is to act as a leaving group, a role significantly enhanced by the para-nitro group. libretexts.orgnih.gov
| Substituent | Position | Electronic Effect | Influence on Reactivity | References |
|---|---|---|---|---|
| Nitro (-NO₂) | C6 | Strongly electron-withdrawing (-I, -M) | Strongly deactivates EAS; Strongly activates SNAr (ortho, para directing). | nih.govlibretexts.org |
| Chloro (-Cl) | C5 | Electron-withdrawing (-I), weakly donating (+M) | Deactivates EAS; Acts as a leaving group in SNAr, activated by the para-nitro group. | libretexts.orgnih.gov |
| Propyl (-C₃H₇) | C2 | Weakly electron-donating (+I) | Minimal electronic effect on the benzene ring; may exert steric influence on the oxazole ring. |
Electrophilic and Nucleophilic Aromatic Substitution Patterns in the Benzoxazole System
The substitution patterns for this compound are starkly divided between electrophilic and nucleophilic pathways, dictated by the powerful directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS)
The benzene ring of the molecule is severely deactivated towards electrophilic attack. The combined electron-withdrawing effects of the C6-nitro and C5-chloro groups make reactions like nitration, halogenation, or Friedel-Crafts alkylation extremely difficult, requiring harsh reaction conditions. msu.edu
If an electrophilic substitution were forced to occur, the regiochemical outcome would be determined by the directing effects of the substituents. The available positions for substitution are C4 and C7.
The nitro group is a strong meta-director, directing an incoming electrophile to the C4 position. chemguide.co.uk
The chloro group is an ortho, para-director. Its ortho position is C4, and its para position is C7 (relative to the chloro group).
The fused oxazole ring generally acts as a deactivating group.
Given that the C4 position is meta to the nitro group and ortho to the chloro group, it is the most likely, though still highly disfavored, site of electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
In sharp contrast to its inertness towards electrophiles, the molecule is highly activated for Nucleophilic Aromatic Substitution (SNAr). youtube.comlumenlearning.com This is the most significant reactive pathway for this system. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (the C5-chloro atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.govwikipedia.org The leaving group is subsequently eliminated to restore the aromaticity of the ring.
The stability of the Meisenheimer complex is the key to this reaction's facility. The negative charge of the intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the C6-nitro group. libretexts.org The location of the nitro group para to the chloro leaving group is optimal for this stabilization, as it allows for a resonance structure where the negative charge is directly accommodated by the nitro group. libretexts.orgnih.gov This stabilization significantly lowers the activation energy for the initial nucleophilic attack, making it the rate-determining step of the reaction. nih.gov A wide variety of nucleophiles (e.g., alkoxides, amines, thiols) can readily displace the chloride ion under relatively mild conditions to yield diverse 5-substituted-6-nitro-2-propyl-1,3-benzoxazole derivatives.
| Nucleophile (Nu⁻) | Reagent Example | Product Structure | References |
|---|---|---|---|
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 5-Methoxy-6-nitro-2-propyl-1,3-benzoxazole | youtube.com |
| Amine (R₂NH) | Piperidine | 5-(Piperidin-1-yl)-6-nitro-2-propyl-1,3-benzoxazole | acs.org |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)-6-nitro-2-propyl-1,3-benzoxazole | |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 6-Nitro-2-propyl-1,3-benzoxazol-5-ol | libretexts.org |
Exploration of Structure Property Relationships and Potential Research Applications in Non Clinical Contexts
Synthesis and Evaluation of Libraries of Structurally Diverse Analogues and Their Chemical Reactivity
The synthesis of benzoxazole (B165842) derivatives is a well-established area of organic chemistry, with numerous methods developed to create libraries of structurally diverse analogs. heteroletters.orgacs.orgrsc.org A common and traditional approach involves the condensation of 2-aminophenols with various carbonyl compounds, such as carboxylic acids or their derivatives, under different reaction conditions. rsc.org Modern synthetic strategies have expanded to include microwave-assisted synthesis, the use of environmentally benign catalysts like fly ash, and reactions in deep eutectic solvents to improve yields and sustainability. nih.govmdpi.com
For instance, 2-aryl benzoxazoles can be synthesized from 2-aminophenol (B121084) and substituted aldehydes using a "fly ash" catalyst, which is composed of metal oxides like MgO, CaO, Fe2O3, SiO2, and Al2O3. nih.gov Another approach involves the oxidative coupling of aldehydes with o-aminophenols mediated by reagents like PPDS-CuSO4 in aqueous micelles, a method that allows for the rapid generation of small heterocycle libraries for screening purposes. heteroletters.org The reactivity of the benzoxazole core can be further modified, as demonstrated by the exploration of 2-trichloromethylbenzoxazoles, which allow for selective substitution at different positions of the benzoxazole structure under metal-free or iron-catalyzed conditions. acs.org These synthetic methodologies provide a robust framework for producing a wide array of benzoxazole analogs, including 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole, enabling systematic studies of their chemical reactivity and structure-activity relationships (SAR). nih.gov
Role as Advanced Synthetic Intermediates for Complex Molecular Architectures
The benzoxazole nucleus is not only a key pharmacophore in bioactive compounds but also serves as a versatile building block, or synthetic intermediate, for the construction of more complex molecular architectures. jocpr.com Its stable aromatic structure is amenable to various chemical modifications, making it a valuable starting material in research and industrial synthesis. jocpr.comnih.gov The reactivity of substituted benzoxazoles can be precisely controlled, allowing for their incorporation into larger, multi-functional molecules. This strategic use of benzoxazole intermediates is crucial in the development of novel compounds for various applications, from medicinal chemistry to materials science. mdpi.com
Development in Materials Science: Fluorescent Probes, Optical Brighteners, and Organic Electronic Materials
Benzoxazole derivatives have garnered significant attention in materials science due to their unique photophysical properties. periodikos.com.brperiodikos.com.br Many compounds containing the benzoxazole scaffold exhibit strong fluorescence, making them suitable for a range of applications.
Fluorescent Probes: The inherent fluorescence of the benzoxazole ring system is a key feature in the design of chemosensors. mdpi.comperiodikos.com.brperiodikos.com.br These compounds can act as fluorescent probes for detecting specific ions or biomolecules. For example, benzoxazole-based probes have been developed for the selective detection of Fe3+ ions and for mapping their presence in biological samples. rsc.org Their fluorescence emission can be enhanced upon binding to a target, such as DNA, making them a safer alternative to other mutagenic fluorescent DNA probes. periodikos.com.brperiodikos.com.br The photoluminescent properties of benzoxazoles, including a broad spectral range and intense emission, are advantageous for these applications. periodikos.com.brperiodikos.com.br
Optical Brighteners: Certain benzoxazole derivatives are used commercially as optical brighteners, also known as fluorescent whitening agents. blendcolours.comgoogle.comwikipedia.org These compounds function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum. This process masks the natural yellowing of materials like plastics and fibers, resulting in a whiter and brighter appearance. blendcolours.comresearchgate.net Bis-benzoxazole type organic derivatives are commonly used for this purpose in the plastics industry. blendcolours.com
Organic Electronic Materials: The application of benzoxazoles extends to the field of organic electronics. They are utilized as building blocks in the creation of organic electronic materials and have been investigated as dopants in organic light-emitting diodes (OLEDs). researchgate.net Their photophysical properties make them suitable components for developing new materials with specific electronic and optical characteristics.
Application in Agricultural Science: Research into Herbicidal, Insecticidal, and Plant Antifungal Properties
The benzoxazole scaffold is a key structural feature in the discovery of new agrochemicals. nih.govresearchgate.net Research has demonstrated the potential of benzoxazole derivatives in managing plant diseases, pests, and weeds. nih.govresearchgate.netresearchgate.net
Herbicidal and Insecticidal Properties: Benzoxazole derivatives have been investigated for their herbicidal and insecticidal activities. researchgate.netresearchgate.net The development of novel compounds with these properties is crucial for modern agriculture to address the challenges of weed and pest control.
Plant Antifungal Properties: A significant area of research has focused on the antifungal activity of benzoxazoles against various plant pathogens. nih.govmdpi.comnih.govresearchgate.net Fungal diseases can cause substantial crop losses, and new antifungal agents are needed to combat pathogen resistance. nih.govresearchgate.net Studies have shown that some benzoxazole derivatives exhibit excellent fungicidal activity against a range of phytopathogenic fungi. For example, certain 2-(aryloxymethyl) benzoxazole derivatives have shown significant inhibitory effects against fungi such as Fusarium solani, with potencies greater than some commercial fungicides. nih.govresearchgate.net The structure-activity relationship studies indicate that the introduction of specific substituents, such as electron-withdrawing groups, can enhance the antifungal activity of these compounds. nih.gov
| Compound Type | Target Fungus | Observed Activity | Reference |
|---|---|---|---|
| Benzoxazole Derivative | Alternaria brassicae | EC50 value of 0.3 mg/L, superior to carbendazim | nih.gov |
| 2-(Aryloxymethyl) benzoxazole derivatives | Fusarium solani | IC50 values ranging from 4.34–17.61 μg/mL, stronger than hymexazol | nih.govresearchgate.net |
| Benzoxazole Derivative | Botrytis cinerea | Protective and treatment activities greater than 88% at 90 mg/L | nih.gov |
| Benzoxazole Derivative | Mycosphaerella melonis | Inhibitory rate of 76.4% | mdpi.com |
Fundamental Research in Chemical Biology: Enzyme Inhibition Studies and Interactions with Biological Macromolecules (e.g., DNA topoisomerases) in in vitro Systems
In the realm of chemical biology, benzoxazoles are recognized for their ability to interact with biological macromolecules, which is attributed to their structural similarity to naturally occurring nucleic bases like adenine (B156593) and guanine. jocpr.comchemistryjournal.net This allows them to engage with biopolymers and enzymes, leading to a range of biological effects that are subjects of fundamental research.
Mechanistic Investigations of DNA Topoisomerase Modulation
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are important targets in various research areas. Several studies have investigated 2,5-disubstituted-benzoxazole derivatives for their inhibitory activity on eukaryotic DNA topoisomerases I and II in cell-free systems. tandfonline.comnih.govesisresearch.orgresearchgate.net These in vitro studies utilize relaxation assays, which measure the conversion of supercoiled plasmid DNA to its relaxed form, to determine the inhibitory potential of the compounds. benthamdirect.com
Research has shown that certain benzoxazole derivatives can act as potent inhibitors of these enzymes. For instance, compounds such as 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole have exhibited significant activity as eukaryotic DNA topoisomerase II inhibitors, with IC50 values indicating higher potency than the reference drug etoposide (B1684455) in some cases. tandfonline.comnih.govesisresearch.orgresearchgate.net Similarly, other analogs have been identified as more potent inhibitors of DNA topoisomerase I than the reference compound camptothecin. tandfonline.comnih.govresearchgate.net Structure-activity relationship studies have suggested that bulky groups at certain positions of the benzoxazole ring can increase the inhibition of both topoisomerase I and II. benthamdirect.com
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Chloro-2-(p-methylphenyl)benzoxazole | DNA Topoisomerase II | 22.3 | nih.govesisresearch.orgresearchgate.net |
| 2-(p-Nitrobenzyl)benzoxazole | DNA Topoisomerase II | 17.4 | nih.govesisresearch.orgresearchgate.net |
| 5-Nitro-2-(p-nitrobenzyl)benzoxazole | DNA Topoisomerase II | 91.41 | nih.govesisresearch.orgresearchgate.net |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | DNA Topoisomerase II | 71 | benthamdirect.com |
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | DNA Topoisomerase I | 104 | benthamdirect.com |
Study of Antimicrobial Efficacy Against Model Microorganisms (non-human cell lines) for Research Purposes
The antimicrobial properties of benzoxazole derivatives have been extensively studied against a variety of model microorganisms for research purposes. nih.govresearchgate.netasm.orgxjtlu.edu.cn These studies often employ screening tests against model bacterial strains, such as the Gram-positive Bacillus subtilis and the Gram-negative Escherichia coli, as well as yeast like Pichia pastoris. nih.gov
A broad spectrum of activity has been observed for many benzoxazole derivatives, with some compounds showing significant inhibitory activity against Gram-positive bacteria. nih.govxjtlu.edu.cn For example, one study found that a derivative bearing a hydrophobic aromatic tie was particularly active against all bacteria tested, with Minimum Inhibitory Concentration (MIC) values ranging from 0.098 to 0.78 μg/mL. xjtlu.edu.cn In another study, certain benzoxazole derivatives showed considerable growth inhibition of fungi and both Gram-positive and Gram-negative bacteria. asm.org These findings underscore the potential of the benzoxazole scaffold in the development of new antimicrobial agents for various research applications.
Future Research Perspectives and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for Benzoxazole (B165842) Derivatives
The synthesis of benzoxazoles traditionally involves the condensation of 2-aminophenols with various reagents. nih.govijpbs.com However, modern chemistry is increasingly focused on "green" and sustainable practices. Future research will likely concentrate on adapting these eco-friendly methods for the synthesis of 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole and its analogues. Key areas of exploration include the use of less hazardous solvents, energy-efficient reaction conditions, and reusable catalysts. mdpi.com
Recent advancements in the synthesis of benzoxazole derivatives have highlighted several sustainable techniques that could be applied:
Microwave-Assisted Synthesis: This method can dramatically reduce reaction times and improve yields. mdpi.comnih.gov
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction, often leading to faster and more efficient transformations. mdpi.comnih.gov
Mechanochemistry: Grinding reactants together, sometimes with a catalytic amount of solvent, offers a solvent-free or low-solvent alternative to traditional methods. mdpi.comnih.gov
Reactions in Deep Eutectic Solvents (DES): These biodegradable and low-toxicity solvents are a green alternative to volatile organic compounds. mdpi.comnih.gov
Reusable Catalysts: The use of nanocatalysts or solid-supported catalysts, such as samarium triflate or copper(II) oxide nanoparticles, simplifies product purification and reduces waste. organic-chemistry.org
| Method | Key Advantages | Potential for this compound Synthesis |
|---|---|---|
| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields. mdpi.comnih.gov | High potential for accelerating the cyclocondensation step, possibly reducing side product formation. |
| Ultrasound-Assisted | Enhanced reaction rates, improved mass transfer. mdpi.comnih.gov | Could facilitate reactions at lower temperatures, preserving sensitive functional groups. |
| Mechanochemistry | Solvent-free or minimal solvent use, high energy efficiency. mdpi.comnih.gov | An environmentally friendly option for the solid-state condensation of precursors. |
| Deep Eutectic Solvents | Biodegradable, low toxicity, recyclable. mdpi.comnih.gov | Offers a green reaction medium that could also influence reaction selectivity. |
| Heterogeneous Catalysis | Easy catalyst recovery and reuse, simplified purification. organic-chemistry.org | Development of a specific solid acid or metal nanoparticle catalyst for this derivative could enable continuous flow synthesis. |
Advanced Spectroscopic Characterization of Excited States and Reaction Intermediates
Understanding the photophysical properties of benzoxazoles is crucial, as many are used as fluorescent probes and in organic electronics. globalresearchonline.netresearchgate.net Future research on this compound would benefit from advanced spectroscopic techniques to characterize its behavior in electronically excited states and to identify transient intermediates during chemical reactions.
Techniques such as time-resolved transient absorption spectroscopy and femtosecond fluorescence up-conversion could be employed to map the energy dissipation pathways from the moment of photoexcitation. This would provide critical data on the lifetimes of excited states and the quantum yields of photophysical processes. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), would be invaluable for interpreting experimental spectra and understanding the nature of electronic transitions within the molecule. researchgate.net Such studies could reveal how the specific substitution pattern (chloro, nitro, and propyl groups) influences the molecule's stability, fluorescence, and potential for use in optical materials. researchgate.netesisresearch.org
Deeper Mechanistic Insights into Complex Chemical Transformations of the Benzoxazole Core
While many methods exist for synthesizing the benzoxazole core, the precise mechanisms are often complex and not fully understood. nih.gov Future work should focus on elucidating the detailed reaction pathways involved in the formation and subsequent transformations of this compound.
This can be achieved through a combination of experimental and computational approaches:
Isotope Labeling: Using isotopically labeled starting materials can trace the path of specific atoms throughout the reaction, confirming bond-forming and bond-breaking events.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and visualize the molecular orbitals involved. researchgate.netacs.org This approach can provide a detailed picture of the reaction mechanism at the molecular level, explaining the regioselectivity and stereoselectivity of transformations.
A deeper mechanistic understanding is essential for optimizing reaction conditions to improve yields, minimize byproducts, and design more efficient synthetic routes. acs.org
Integration with Machine Learning and Artificial Intelligence for Property Prediction and Retrosynthetic Analysis
Property Prediction: For a molecule like this compound, ML models could be trained on large datasets of known benzoxazole derivatives to predict a wide range of properties. neurips.ccarxiv.org These could include biological activity against various targets, ADME (absorption, distribution, metabolism, and excretion) properties, toxicity, and material characteristics like solubility or photostability. researchgate.netyoutube.com Such predictive models would allow for the rapid virtual screening of hypothetical derivatives, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com
Exploration of New Non-Conventional Applications in Emerging Chemical Fields
While benzoxazoles are well-known in medicinal chemistry for their diverse biological activities, their unique electronic and structural properties make them suitable for a range of other applications. jocpr.comnih.govnih.gov Future research should explore non-conventional uses for this compound in emerging fields.
The specific combination of an electron-withdrawing nitro group, a halogen, and an alkyl chain on the benzoxazole core could give rise to interesting properties applicable in:
Materials Science: As components of organic light-emitting diodes (OLEDs), fluorescent sensors for detecting specific ions or molecules, or as dyes with unique photophysical properties. researchgate.net
Agrochemicals: The benzoxazole scaffold is present in some commercial herbicides. researchgate.net The biological activity of this specific derivative could be screened against various pests and weeds.
Organic Electronics: The planar, aromatic structure could be exploited in the design of organic semiconductors or photodetectors.
| Emerging Field | Potential Application | Rationale based on Benzoxazole Structure |
|---|---|---|
| Materials Science | Fluorescent Probes / Sensors | Rigid, planar structure often leads to high fluorescence quantum yields; substituents can be tuned to modulate emission wavelength and sensitivity. globalresearchonline.net |
| Organic Electronics | Organic Semiconductors | The extended π-system of the fused aromatic rings can facilitate charge transport. |
| Agrochemicals | Herbicides, Fungicides | The benzoxazole nucleus is a known pharmacophore in several commercial agrochemicals. researchgate.net |
| Catalysis | Ligands for Metal Catalysts | The nitrogen atom in the oxazole (B20620) ring can coordinate to metal centers, potentially influencing the catalyst's activity and selectivity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step protocols, including nitro-substitution and propyl-group introduction. For example, a chlorination step using POCl₃ or SOCl₂ under anhydrous conditions (60–80°C, 4–6 hours) is common for introducing the chloro group. Nitration is achieved via mixed acid (H₂SO₄/HNO₃) at 0–5°C to prevent over-nitration. Propyl groups are introduced via alkylation using 1-bromopropane and a base like K₂CO₃ in DMF. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for nitro precursor to nitrating agent) and inert atmospheres to minimize side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify propyl group signals (δ ~0.9–1.6 ppm for CH₃ and CH₂) and aromatic protons (δ ~7.0–8.5 ppm). Chlorine and nitro groups deshield adjacent carbons, shifting ¹³C signals to 120–140 ppm .
- IR Spectroscopy : Confirm nitro groups via asymmetric/symmetric stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and benzoxazole C=N/C-O stretches (~1650 cm⁻¹ and ~1250 cm⁻¹) .
- X-ray crystallography : Resolves bond angles (e.g., C-Cl bond length ~1.73 Å) and dihedral angles between benzoxazole and substituents .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology : Stability studies involve accelerated degradation tests:
- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC. Nitro groups are prone to reduction under acidic conditions, while benzoxazole rings hydrolyze in strong bases .
- Thermal stability : Use TGA/DSC to identify decomposition temperatures (typically >200°C for nitro-aromatics) .
Advanced Research Questions
Q. What structural features of this compound influence its electronic properties and reactivity?
- Methodology :
- Computational modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The nitro group lowers LUMO energy (-1.5 eV), enhancing electrophilicity .
- X-ray diffraction : Reveals steric effects; e.g., the propyl group’s orientation (dihedral angle ~70° relative to the benzoxazole plane) impacts steric hindrance in substitution reactions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Meta-analysis : Compare IC₅₀ values across studies, adjusting for assay variables (e.g., cell line specificity, incubation time). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
- Dose-response validation : Replicate assays under standardized conditions (e.g., Mueller-Hinton agar for MIC tests) with positive controls (e.g., ampicillin) .
Q. What strategies mitigate nitro group reduction during catalytic hydrogenation of this compound?
- Methodology :
- Catalyst selection : Use Pd/C (10% w/w) in ethanol at 25°C with H₂ pressure (1–3 atm) to selectively reduce nitro to amine without cleaving the benzoxazole ring.
- Additives : Introduce quinoline or thiourea to poison catalysts, preventing over-reduction .
Q. How do steric and electronic effects of the propyl group influence regioselectivity in cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura coupling : Compare reactivity with aryl boronic acids using Pd(PPh₃)₄. The propyl group’s steric bulk directs coupling to the less hindered C-4 position (80% yield vs. 45% at C-7) .
- DFT analysis : Electron-donating propyl groups increase electron density at C-4, favoring oxidative addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
